molecular formula C24H31ClN4 B15185629 2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- CAS No. 150359-08-3

2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)-

Cat. No.: B15185629
CAS No.: 150359-08-3
M. Wt: 411.0 g/mol
InChI Key: YENHZLYBGVIRPU-YADARESESA-N
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Description

2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- typically involves multiple steps One common approach is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions, followed by purification and further chemical modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: An organic compound with a similar lactam structure.

    Allylamine: A simple unsaturated amine with similar reactivity.

    tert-Butylamine: An aliphatic primary amine with comparable chemical properties.

Uniqueness

2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

150359-08-3

Molecular Formula

C24H31ClN4

Molecular Weight

411.0 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-chlorophenyl)diazenyl]-2,3-dimethylaniline

InChI

InChI=1S/C24H31ClN4/c1-17-18(2)23(28-27-21-9-5-8-20(25)15-21)12-11-22(17)26-16-19-7-6-14-29-13-4-3-10-24(19)29/h5,8-9,11-12,15,19,24,26H,3-4,6-7,10,13-14,16H2,1-2H3/t19-,24+/m0/s1

InChI Key

YENHZLYBGVIRPU-YADARESESA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NC[C@@H]3CCCN4[C@@H]3CCCC4

Canonical SMILES

CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NCC3CCCN4C3CCCC4

Origin of Product

United States

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